molecular formula C12H23ClN2O B1402505 N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride CAS No. 1361116-43-9

N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride

Cat. No.: B1402505
CAS No.: 1361116-43-9
M. Wt: 246.78 g/mol
InChI Key: UIMHHCLOENSLRQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride is a specialized piperidine derivative serving as a versatile chemical building block in medicinal chemistry and drug discovery research. Piperidine rings are among the most significant synthetic fragments for designing new active compounds, found in more than twenty classes of pharmaceuticals and numerous alkaloids . As a substituted piperidine-4-carboxamide, this compound is of high value for constructing novel molecular architectures, particularly in the exploration of structure-activity relationships around the pharmaceutically privileged piperidine scaffold . Researchers utilize this chemical in the synthesis and optimization of potential drug candidates, where its carboxamide functionality and cyclopentyl substituent offer strategic vectors for further synthetic modification. The incorporation of a piperidine carboxamide moiety is a recognized strategy in developing compounds for various therapeutic areas, making this reagent a valuable asset for high-throughput screening libraries and targeted synthesis campaigns aimed at generating novel bioactive molecules .

Properties

IUPAC Name

N-cyclopentyl-4-methylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c1-12(6-8-13-9-7-12)11(15)14-10-4-2-3-5-10;/h10,13H,2-9H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMHHCLOENSLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)NC2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361116-43-9
Record name 4-Piperidinecarboxamide, N-cyclopentyl-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361116-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride typically involves the reaction of cyclopentylamine with 4-methylpiperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride with structurally and functionally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues and Pharmacological Relevance

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents/Functional Groups Pharmacological Activity/Application Reference
N-Cyclopentyl-4-methylpiperidine-4-carboxamide HCl C₁₃H₂₅ClN₂O 4-methylpiperidine, cyclopentylcarboxamide Potential CNS modulation (inferred) [10]
Meperidine Hydrochloride C₁₅H₂₁NO₂·HCl 4-phenylpiperidine, ethyl ester Opioid analgesic (Schedule II) [4]
Tapentadol Hydrochloride C₁₄H₂₃NO₂·HCl 3-dimethylamino, phenyl group Dual opioid/NRI analgesic [2]
Ethyl 4-Methylpiperidine-4-carboxylate HCl C₉H₁₈ClNO₂ 4-methylpiperidine, ethyl ester Intermediate for opioid synthesis [12]
N-(4-Methoxyphenyl)piperidine-4-carboxamide HCl C₁₄H₁₉ClN₂O₂ 4-methoxyphenyl, piperidine carboxamide High structural similarity (93%) [10]
Key Observations:

Core Structure: All compounds share a piperidine backbone, but substituents dictate their biological activity. For example, Meperidine’s 4-phenyl group and ethyl ester are critical for opioid receptor binding , whereas the cyclopentylcarboxamide in the target compound may favor non-opioid targets (e.g., ion channels or enzymes) . Tapentadol combines a phenyl group with a dimethylamino substituent, enabling dual μ-opioid agonism and norepinephrine reuptake inhibition .

Physicochemical Properties :

  • Hydrochloride salts generally improve water solubility. Meperidine HCl has a molecular weight of 283.8 and is stable for ≥5 years at -20°C , while N-(4-methoxyphenyl)piperidine-4-carboxamide HCl (similarity score 0.93) shares comparable solubility and stability profiles .

Ethyl 4-methylpiperidine-4-carboxylate HCl serves as a synthetic precursor for opioid derivatives , suggesting the target compound could also act as an intermediate in drug development.

Functional Group Impact on Bioactivity

  • Carboxamide vs. Ester : Carboxamide groups (as in the target compound) typically enhance metabolic stability compared to esters (e.g., Meperidine’s ethyl ester), which are prone to hydrolysis .
  • Cyclopentyl vs.

Biological Activity

N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring structure with a cyclopentyl group and a carboxamide functional group. The hydrochloride form enhances its solubility and bioavailability, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures often target G protein-coupled receptors (GPCRs) and other signaling pathways, leading to various physiological responses.

Key Mechanisms:

  • Inhibition of CCR5 : Similar compounds have shown potential as CCR5 inhibitors, which are crucial in HIV treatment. For instance, derivatives designed from piperidine structures demonstrated significant inhibitory activity against CCR5 with IC₅₀ values comparable to established drugs like maraviroc .
  • Antiviral Activity : Some studies suggest that related compounds exhibit antiviral properties, particularly against HIV-1, indicating a possible therapeutic role in viral infections .

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various assays.

Table 1: Biological Activities of Related Compounds

CompoundTargetIC₅₀ (nM)Remarks
This compoundCCR5TBDPotential inhibitor; further studies required
Piperidine derivative 16gCCR525.73Comparable to maraviroc (25.43 nM)
Piperidine derivative 16iCCR525.53Comparable to maraviroc (25.43 nM)

Case Studies

  • Antiviral Efficacy : In a study examining the antiviral effects of piperidine derivatives, compounds showed promising results against HIV-1 with IC₅₀ values indicating effective inhibition . This suggests that this compound may also possess similar antiviral properties.
  • Pharmacokinetics : The pharmacokinetic profile of piperidine derivatives has been explored, revealing favorable absorption and distribution characteristics which are essential for therapeutic efficacy .

Q & A

Q. Methodological Approach :

  • Reaction Conditions : Control temperature (e.g., 0–60°C) and pH to minimize side reactions, as seen in cyclopropanecarboxamide syntheses .
  • Catalysts : Use Lewis acids (e.g., AlCl₃) or palladium catalysts for cyclopentyl group coupling, similar to piperidine-carboxamide derivatives .
  • Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol) to isolate the hydrochloride salt .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

What analytical techniques are most effective for characterizing structural and functional groups in this compound?

Q. Advanced Characterization Workflow :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm cyclopentyl and piperidine ring conformations. For example, cyclopropane protons in analogs show distinct δ 1.2–1.8 ppm shifts .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for related piperidine-carboxamides .
  • HPLC-MS : Monitor purity (>98%) and detect impurities using reverse-phase C18 columns with UV detection at 210–254 nm .

How can researchers identify the compound’s molecular targets in biological systems?

Q. Experimental Design :

  • Receptor Binding Assays : Screen against GPCRs or ion channels (e.g., σ receptors) using radiolabeled ligands, noting the cyclopropane group’s role in hydrophobic interactions .
  • Enzyme Inhibition Studies : Test inhibition of acetylcholinesterase or monoamine oxidases via fluorometric assays, comparing IC₅₀ values to structural analogs .
  • Cellular Imaging : Use fluorescently tagged derivatives to track subcellular localization in neuronal cells .

How should discrepancies in reported biological activity data for this compound be addressed?

Q. Data Contradiction Analysis :

  • Structural Validation : Confirm batch consistency via FT-IR and elemental analysis to rule out synthetic variability .
  • Assay Conditions : Compare buffer pH, temperature, and cell lines used. For example, σ receptor affinity may vary with assay pH .
  • Control Experiments : Include positive controls (e.g., known σ ligands) to calibrate activity measurements .

What storage conditions are critical for maintaining the stability of this compound?

Q. Stability Protocol :

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the carboxamide group .
  • Desiccation : Use vacuum-sealed packaging with silica gel to avoid moisture absorption, which can degrade the hydrochloride salt .
  • Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) and track degradation via HPLC .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Q. Advanced SAR Strategies :

  • Cyclopropane Modifications : Introduce electron-withdrawing groups (e.g., F, Cl) to the cyclopentyl ring to enhance receptor binding, as seen in σ ligand analogs .
  • Piperidine Substitutions : Replace the methyl group with bulkier substituents (e.g., isopropyl) to improve metabolic stability, inspired by related piperidine-carboxamides .
  • Carboxamide Bioisosteres : Test urea or sulfonamide replacements to modulate solubility and CNS penetration .

What in vitro and in vivo models are suitable for evaluating its pharmacokinetic properties?

Q. Methodological Framework :

  • In Vitro : Use Caco-2 cell monolayers to assess permeability and cytochrome P450 assays (e.g., CYP3A4) for metabolic stability .
  • In Vivo : Conduct pharmacokinetic studies in rodents, measuring plasma half-life (t½) and brain-to-plasma ratio, noting cyclopropane’s impact on BBB penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride
Reactant of Route 2
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N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride

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